Methyl 4-chlorobenzoate

Description

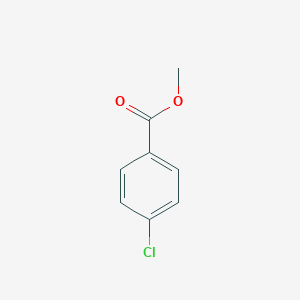

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNFVVDCCWUUKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022148 | |

| Record name | Methyl p-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126-46-1 | |

| Record name | Methyl 4-chlorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-chlorobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-chlorobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-chloro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl p-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-CHLOROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0U80J80VA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyl 4-Chlorobenzoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1126-46-1

This in-depth technical guide provides a comprehensive overview of methyl 4-chlorobenzoate (B1228818), a key chemical intermediate in various fields of research and development. This document details its chemical and physical properties, spectroscopic data, synthesis, and key reactions, along with detailed experimental protocols and safety information.

Chemical and Physical Properties

Methyl 4-chlorobenzoate is a white solid at room temperature.[1] It is an ester of 4-chlorobenzoic acid and methanol (B129727). Key quantitative data regarding its properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 1126-46-1 | [2] |

| Molecular Formula | C₈H₇ClO₂ | [3] |

| Molecular Weight | 170.59 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 42-44 °C | [2][4] |

| Boiling Point | 136-137 °C at 10 mmHg | [4] |

| Flash Point | 107 °C (224.6 °F) - closed cup | [2] |

| Density | 1.382 g/cm³ | [4] |

| Vapor Pressure | 0.1 mmHg at 25 °C (estimated) | [5] |

Table 2: Solubility and Spectroscopic Data

| Property | Value | Reference |

| Water Solubility | 216.3 mg/L at 25 °C (estimated) | [5] |

| Solubility in Organic Solvents | Soluble in chloroform (B151607) and methanol (slightly) | [3] |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.96 (d, J=8.5 Hz, 2H), 7.40 (d, J=8.5 Hz, 2H), 3.91 (s, 3H) | |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 166.3, 139.4, 130.9, 128.7, 128.6, 52.3 | |

| Major IR Peaks (cm⁻¹) |

Synthesis of this compound

The most common laboratory synthesis of this compound is through the Fischer esterification of 4-chlorobenzoic acid with methanol, catalyzed by a strong acid.

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of this compound from 4-chlorobenzoic acid and methanol using sulfuric acid as a catalyst.[6]

Materials:

-

4-Chlorobenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 4-chlorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq), which also serves as the solvent.

-

With stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C for methanol) using a heating mantle.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Fischer Esterification Workflow

Key Reactions of this compound

This compound is a versatile intermediate that participates in several important chemical transformations, primarily involving the reactivity of the aryl chloride.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. This compound can be coupled with various boronic acids to synthesize biphenyl (B1667301) derivatives.[2]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.[7][8]

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

A suitable phosphine (B1218219) ligand (e.g., SPhos, triphenylphosphine)

-

A base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄))

-

Anhydrous, degassed solvent (e.g., toluene (B28343), 1,4-dioxane)

-

Degassed water

-

Schlenk flask or sealed tube

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 2.0 eq).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.

-

Heat the reaction mixture with vigorous stirring (e.g., 80-110 °C) and monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the biphenyl product.

Suzuki-Miyaura Coupling Pathway

Hydrodehalogenation

Hydrodehalogenation is the replacement of a halogen atom with a hydrogen atom. This compound can be reduced to methyl benzoate (B1203000) via palladium-catalyzed hydrodehalogenation.[2]

Experimental Protocol: Hydrodehalogenation

This protocol outlines a general procedure for the palladium-catalyzed hydrodehalogenation of this compound using polymethylhydrosiloxane (B1170920) (PMHS) as the reducing agent.[9]

Materials:

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

Polymethylhydrosiloxane (PMHS)

-

Potassium fluoride (B91410) (KF)

-

Tetrahydrofuran (THF)

-

Water

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in THF.

-

Add a catalytic amount of palladium(II) acetate (e.g., 1-5 mol%).

-

Add an aqueous solution of potassium fluoride.

-

Add polymethylhydrosiloxane (PMHS) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

-

Upon completion, the reaction is worked up by adding a basic solution to hydrolyze excess PMHS, followed by extraction with an organic solvent.

-

The organic layer is dried and concentrated to yield methyl benzoate.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: Use a NIOSH-approved respirator if dust or vapors are generated.

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

References

- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 2. This compound 99 1126-46-1 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 1126-46-1 [chemicalbook.com]

- 5. This compound, 1126-46-1 [thegoodscentscompany.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chemistry.msu.edu [chemistry.msu.edu]

An In-depth Technical Guide to the Synthesis of Methyl 4-chlorobenzoate from 4-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 4-chlorobenzoate (B1228818) from 4-chlorobenzoic acid, a crucial transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals. The primary focus of this document is the Fischer-Speier esterification, a robust and widely employed acid-catalyzed method. This guide details the underlying reaction mechanism, presents a comparative analysis of various catalytic systems, and offers a step-by-step experimental protocol.

Core Concepts: The Fischer-Speier Esterification

The synthesis of methyl 4-chlorobenzoate from 4-chlorobenzoic acid is most commonly achieved through Fischer-Speier esterification. This reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2] The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium is typically shifted towards the products by using an excess of the alcohol or by removing water as it is formed.[1][3]

The reaction can be summarized as follows:

ClC₆H₄COOH + CH₃OH ⇌ ClC₆H₄COOCH₃ + H₂O

Reaction Mechanism

The Fischer esterification proceeds through a series of reversible steps involving nucleophilic acyl substitution.[4][5] The acid catalyst plays a crucial role in activating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

A detailed, step-by-step mechanism is as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 4-chlorobenzoic acid, increasing the electrophilicity of the carbonyl carbon.[4][5][6]

-

Nucleophilic Attack by Methanol (B129727): A molecule of methanol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).[1][4][6]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[1][4][6]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[1][4][6]

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.[4][5][6]

Data Presentation: Comparative Analysis of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the yield and reaction time for the synthesis of this compound. The following table summarizes quantitative data from various reported methods.

| Catalyst | Molar Ratio (Acid:Methanol:Catalyst) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Dichlorohydantoin | 1 : 5 : 0.2 | 50 | 5 | 95 | [7] |

| p-Toluenesulfonic acid | 1 : 10 : 0.025 (by weight) | 70 (Reflux) | 4 | Not specified for 4-chlorobenzoic acid | [7] |

| Sulfuric Acid | 1 : 20 (approx.) : 0.1-0.2 (eq) | ~65 (Reflux) | Not specified | High (implied) | [2] |

| Zr/Ti Solid Acid | Not specified | Not specified | Not specified | High (84.1% in a second run) | [8] |

| Diiron nonacarbonyl | 1 : 3-4 : 0.01-0.03 | 180 | 1 | 95 | [9] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via Fischer esterification using sulfuric acid as a catalyst, based on established laboratory procedures.[10][11][12][13][14]

Materials and Reagents

-

4-Chlorobenzoic acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid (98%)

-

Diethyl ether

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate

-

Deionized Water

Reaction Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq). Methanol acts as both the reactant and the solvent.

-

Catalyst Addition: While stirring the mixture at room temperature, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Caution: The addition of sulfuric acid is highly exothermic.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol) using a heating mantle or an oil bath.[2] Continue refluxing and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Work-up:

-

Pour the reaction mixture into a beaker containing deionized water.

-

Transfer the mixture to a separatory funnel.

-

Add diethyl ether to the separatory funnel to extract the organic product. Shake the funnel vigorously, venting frequently.

-

Allow the layers to separate and drain the aqueous layer.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with saturated sodium chloride solution (brine).

-

-

Drying and Solvent Evaporation:

-

Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

Remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator to yield the crude this compound.

-

-

Purification: The crude product can be further purified by distillation or recrystallization to obtain the pure this compound.

Mandatory Visualizations

Reaction Mechanism Diagram

Caption: Fischer Esterification Reaction Mechanism.

Experimental Workflow Diagram

Caption: Experimental Workflow for Synthesis.

References

- 1. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]

- 2. benchchem.com [benchchem.com]

- 3. personal.tcu.edu [personal.tcu.edu]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. psiberg.com [psiberg.com]

- 7. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 12. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 13. scribd.com [scribd.com]

- 14. docsity.com [docsity.com]

Physical and chemical properties of Methyl 4-chlorobenzoate

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4-chlorobenzoate (B1228818)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chlorobenzoate is an organic compound classified as an ester derived from 4-chlorobenzoic acid and methanol (B129727).[1] Its chemical structure, featuring a chlorine atom at the para position of the benzene (B151609) ring, imparts unique reactivity, making it a valuable intermediate in organic synthesis.[1][2] This compound serves as a critical building block in the production of pharmaceuticals, agrochemicals, and other complex molecules.[1][2][3] It is notably used as a reactant in the synthesis of Ataxia-Telangiectasia Mutated (ATM) kinase inhibitors and the antidepressant Moclobemide.[4][5] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and key reactions.

Physical and Chemical Properties

This compound is typically an off-white to pale yellow solid or powder at room temperature.[1][6] It has limited solubility in water but is moderately soluble in organic solvents such as ethanol, ether, and chloroform (B151607).[1][4][7]

Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇ClO₂ | [6][8][9][10][11] |

| Molecular Weight | 170.59 g/mol | [6][10] |

| Appearance | Off-white to pale yellow solid/powder | [1][6] |

| Melting Point | 41-46 °C | [4][6][8][9][12][13] |

| Boiling Point | 136-137 °C at 10 mmHg 219.4 °C at 760 mmHg (estimated) | [4][6][8][9] |

| Density | 1.382 g/cm³ | [6][7][8] |

| Solubility | Water: 216.3 mg/L at 25 °C (estimated) Slightly soluble in Chloroform, Methanol Moderately soluble in Ethanol, Ether | [1][4][7] |

| Flash Point | 107 °C (224.6 °F) - closed cup | [4][13] |

| Vapor Pressure | 0.10 - 0.12 mmHg at 25 °C | [4][9] |

| LogP (o/w) | 2.87 | [4] |

| Refractive Index | 1.528 - 1.580 (estimate) | [7][9] |

| CAS Number | 1126-46-1 | [8][9][10][11][12][13] |

Spectral Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.96 (d, J = 8.5 Hz, 2H, Ar-H), 7.40 (d, J = 8.5 Hz, 2H, Ar-H), 3.91 (s, 3H, -OCH₃).[14]

-

¹³C NMR (101 MHz, CDCl₃): δ 166.3 (C=O), 139.4 (Ar-C), 130.9 (Ar-C), 128.7 (Ar-C), 128.6 (Ar-C), 52.3 (-OCH₃).[14]

-

Infrared (IR) Spectrum: The IR spectrum shows characteristic peaks corresponding to its functional groups. Data is available on the NIST Chemistry WebBook.[11]

Chemical Reactivity and Key Reactions

The reactivity of this compound is influenced by the electron-withdrawing nature of both the chloro and the methoxycarbonyl groups. The chlorine atom serves as a versatile handle for various transformations.[2]

Hydrolysis

The ester linkage is susceptible to hydrolysis under acidic or basic conditions, yielding 4-chlorobenzoic acid and methanol.[2][15] This reaction is a fundamental transformation for esters.

Caption: Hydrolysis of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl chloride moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are pivotal for forming new carbon-carbon bonds.[3]

-

Suzuki-Miyaura Coupling: It readily reacts with arylboronic acids to produce biaryl compounds. For instance, its reaction with phenylboronic acid yields methyl 4-phenylbenzoate.[3][7][13]

-

Hydrodehalogenation: The chlorine atom can be removed via palladium-catalyzed hydrodehalogenation using reagents like polymethylhydrosiloxane (B1170920) (PMHS) to form methyl benzoate (B1203000).[7][13]

Nucleophilic Aromatic Substitution

While less reactive than activated aryl halides, the chlorine atom can undergo nucleophilic aromatic substitution under specific, often harsh, reaction conditions.[1][2]

Experimental Protocols

Synthesis via Fischer Esterification

The most common laboratory synthesis of this compound is the Fischer esterification of 4-chlorobenzoic acid with methanol, catalyzed by a strong acid.

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-chlorobenzoic acid (1 equivalent) and an excess of methanol (5-10 equivalents), which serves as both reactant and solvent.[16]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[16]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol or hexanes) or by vacuum distillation.[8]

Characterization Protocol (NMR Spectroscopy)

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

Data Analysis: Compare the obtained chemical shifts, integration values, and coupling constants with the expected values listed in Section 1.2 to confirm the structure and purity of the compound.[14][17]

Safety and Handling

This compound is classified as an irritant.[6][10] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6][7]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a synthetically versatile compound with well-defined physical and chemical properties. Its utility in palladium-catalyzed reactions and as a precursor for more complex molecules makes it a staple in both academic research and industrial applications. A thorough understanding of its reactivity, handling, and the experimental protocols associated with its use is essential for any scientist working with this intermediate.

References

- 1. CAS 1126-46-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 1126-46-1 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound, 1126-46-1 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound [chembk.com]

- 7. This compound | 1126-46-1 [chemicalbook.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Page loading... [guidechem.com]

- 10. This compound | C8H7ClO2 | CID 14307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Benzoic acid, 4-chloro-, methyl ester [webbook.nist.gov]

- 12. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. メチル 4-クロロ安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 14. rsc.org [rsc.org]

- 15. quora.com [quora.com]

- 16. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]

- 17. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Solubility of Methyl 4-Chlorobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of methyl 4-chlorobenzoate (B1228818) in a wide array of organic solvents. The following sections detail quantitative solubility data, comprehensive experimental protocols for solubility determination, and a logical workflow for solubility assessment, offering valuable insights for professionals in research, chemical synthesis, and pharmaceutical development.

Core Data: Quantitative Solubility of Methyl 4-Chlorobenzoate

The solubility of this compound is a critical parameter for its application in synthesis, purification, and formulation. A comprehensive screening of its solubility in various organic solvents at 25°C reveals a wide range of values, from highly soluble in chlorinated solvents and some ketones to sparingly soluble in hydrocarbons.

Table 1: Quantitative Solubility of this compound in Various Organic Solvents at 25°C

| Solvent Class | Solvent | Solubility (g/L) at 25°C[1] |

| Alcohols | Methanol | 102.45 |

| Ethanol | 104.06[1][2] | |

| Isopropanol | 88.73 | |

| n-Propanol | 87.9 | |

| n-Butanol | 78.51 | |

| Isobutanol | 68.26 | |

| sec-Butanol | 101.4 | |

| n-Pentanol | 82.79 | |

| n-Octanol | 33.68 | |

| Ethylene Glycol | 52.94 | |

| Ketones | Acetone | 485.81 |

| 2-Butanone (MEK) | 339.89 | |

| Cyclohexanone | 339.53 | |

| Esters | Methyl Acetate | 293.94 |

| Ethyl Acetate | 222.19 | |

| n-Propyl Acetate | 189.09 | |

| n-Butyl Acetate | 155.68 | |

| Ethers | 1,4-Dioxane | 417.54 |

| Tetrahydrofuran (THF) | 448.62 | |

| Hydrocarbons | n-Hexane | 13.2 |

| Cyclohexane | 14.01 | |

| Toluene | 136.5 | |

| Chlorinated Solvents | Chloroform (B151607) | 642.39 |

| Dichloromethane | 592.76 | |

| Nitriles | Acetonitrile | 269.78 |

| Amides | Dimethylformamide (DMF) | 846.58 |

| N-Methyl-2-pyrrolidone (NMP) | 685.35 | |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 542.21 |

| Acids | Acetic Acid | 251.44 |

| Aqueous | Water | 2.25[1] (estimated: 216.3 mg/L[3]) |

Note: Some sources also indicate that this compound is slightly soluble in chloroform and methanol, which aligns with the quantitative data presented.[4][5][6]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry and pharmacology. Several robust methods are employed to obtain accurate and reproducible solubility data. The following are detailed methodologies for key experiments relevant to the determination of the solubility of solid compounds like this compound.

Gravimetric Method

The gravimetric method is a classic and straightforward technique for determining the solubility of a non-volatile solute in a volatile solvent. It relies on the precise measurement of the mass of the solute dissolved in a saturated solution.

Protocol:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container, such as a conical flask. The mixture is agitated, typically by stirring or shaking, at a constant temperature for a sufficient period to ensure equilibrium is reached. To confirm saturation, the concentration of the solute can be measured at intervals until it remains constant.

-

Separation of the Saturated Solution: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is commonly done by filtration or centrifugation.

-

Sample Weighing: A precise volume of the clear, saturated filtrate is transferred to a pre-weighed, dry evaporating dish. The dish and its contents are then weighed to determine the mass of the solution.

-

Solvent Evaporation: The solvent is carefully evaporated from the solution. This is typically achieved by heating the evaporating dish in an oven at a temperature below the boiling point of the solute but sufficient to vaporize the solvent.

-

Drying and Final Weighing: The evaporating dish containing the solid residue is dried to a constant weight in an oven and then cooled in a desiccator to prevent moisture absorption. The final mass of the dish with the dry solute is recorded.

-

Calculation: The mass of the dissolved solute is the difference between the final mass of the dish with the dried solute and the initial mass of the empty dish. The mass of the solvent is the difference between the mass of the solution and the mass of the dissolved solute. The solubility is then expressed as the mass of solute per mass or volume of the solvent.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate instrumental method for determining the concentration of a solute in a solution, making it well-suited for solubility measurements, especially for compounds with good chromophores like this compound.

Protocol:

-

Preparation of a Saturated Solution: A saturated solution is prepared in the same manner as for the gravimetric method, by equilibrating an excess of the solute with the solvent at a constant temperature.

-

Sample Preparation: A sample of the clear supernatant or filtrate from the saturated solution is carefully withdrawn.

-

Dilution: The sample is accurately diluted with a suitable solvent (often the mobile phase used in the HPLC analysis) to bring the concentration within the linear range of the calibration curve.

-

Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared and injected into the HPLC system. A calibration curve is generated by plotting the peak area (or height) against the concentration of the standards.

-

HPLC Analysis: The diluted sample of the saturated solution is injected into the HPLC system. The peak corresponding to this compound is identified by its retention time.

-

Quantification: The concentration of this compound in the diluted sample is determined by comparing its peak area to the calibration curve.

-

Calculation of Solubility: The solubility of this compound in the original solvent is calculated by multiplying the concentration determined by HPLC by the dilution factor.

UV-Visible Spectrophotometry Method

For compounds that absorb ultraviolet or visible light, UV-Vis spectrophotometry offers a rapid and straightforward method for determining solubility. This compound, with its aromatic ring, is a suitable candidate for this technique.

Protocol:

-

Preparation of a Saturated Solution: A saturated solution is prepared as described in the previous methods.

-

Sample Preparation and Dilution: A clear aliquot of the saturated solution is taken and diluted with the solvent to a concentration that falls within the linear range of the Beer-Lambert law.

-

Determination of λmax: A UV-Vis spectrum of a dilute solution of this compound in the chosen solvent is recorded to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at the λmax is measured. A calibration curve of absorbance versus concentration is then plotted.

-

Sample Analysis: The absorbance of the diluted saturated solution is measured at the λmax.

-

Calculation of Solubility: The concentration of the diluted sample is determined from the calibration curve. The original solubility is then calculated by taking the dilution factor into account.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound, from initial screening to quantitative determination.

References

Spectroscopic Profile of Methyl 4-chlorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-chlorobenzoate (B1228818), a compound of interest in various chemical and pharmaceutical research fields. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Methyl 4-chlorobenzoate, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.96 | Doublet | 2H | 8.5 | Ar-H (ortho to -COOCH₃) |

| 7.40 | Doublet | 2H | 8.5 | Ar-H (ortho to -Cl) |

| 3.91 | Singlet | 3H | - | -OCH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR (Carbon-13 NMR) Data [1]

| Chemical Shift (δ) ppm | Assignment |

| 166.3 | C=O (Ester) |

| 139.4 | Ar-C (para to -COOCH₃) |

| 130.9 | Ar-CH (ortho to -COOCH₃) |

| 128.7 | Ar-C (ipso to -COOCH₃) |

| 128.6 | Ar-CH (ortho to -Cl) |

| 52.3 | -OCH₃ |

Solvent: CDCl₃, Frequency: 101 MHz

Infrared (IR) Spectroscopy

The following table lists the characteristic absorption bands observed in the IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1720 | Strong | C=O Stretch (Ester) |

| ~1595 | Medium | C=C Stretch (Aromatic) |

| ~1280 | Strong | C-O Stretch (Ester) |

| ~1100 | Strong | C-Cl Stretch |

Note: The exact peak positions may vary slightly depending on the sampling method.

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by the following key fragments.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 170/172 | High | [M]⁺˙ (Molecular ion peak, showing isotopic pattern for Cl) |

| 139/141 | High | [M - OCH₃]⁺ |

| 111/113 | Medium | [M - COOCH₃]⁺ |

| 75 | Low | [C₆H₄]⁺ |

Ionization Method: Electron Ionization (EI)[2]

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-State NMR (ssNMR)

For solid samples, high-resolution spectra are typically obtained using Magic Angle Spinning (MAS) techniques.[3]

-

Sample Preparation: The solid sample of this compound is finely ground to a homogeneous powder to ensure efficient packing and spinning.[4] The powdered sample is then carefully packed into a zirconia rotor of an appropriate size for the NMR probe.[5]

-

Instrument Setup: The rotor is placed in the NMR probe, which is then inserted into the magnet. The probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

Data Acquisition: The sample is spun at a high speed (typically several kilohertz) at the "magic angle" (54.7°) with respect to the main magnetic field to average out anisotropic interactions that broaden the spectral lines.[3][6] For ¹³C NMR, cross-polarization (CP) from protons is often used to enhance the signal intensity.[6] A standard pulse sequence, such as a one-pulse experiment for ¹H or a CP-MAS experiment for ¹³C, is used to acquire the free induction decay (FID).[6] High-power proton decoupling is applied during the acquisition of the ¹³C spectrum to remove broadening from ¹H-¹³C dipolar couplings.[5]

-

Data Processing: The acquired FID is then Fourier transformed to produce the NMR spectrum. The spectrum is phased and baseline corrected, and the chemical shifts are referenced to an external standard (e.g., adamantane (B196018) for ¹³C).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

ATR-FTIR is a convenient method for analyzing solid samples directly.

-

Background Spectrum: A background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) is recorded to account for any atmospheric and instrumental absorptions.

-

Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: A pressure clamp is applied to ensure intimate contact between the sample and the crystal.

-

Data Acquisition: The infrared beam is passed through the ATR crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and the sample absorbs energy at specific frequencies corresponding to its vibrational modes. The attenuated infrared beam is then directed to the detector.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum of the sample.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry with a Solids Probe

-

Sample Preparation: A small amount of the solid this compound is loaded into a capillary tube or onto the tip of a solids probe.

-

Sample Introduction: The solids probe is inserted into the ion source of the mass spectrometer through a vacuum interlock.[7]

-

Ionization: The sample is heated to induce volatilization. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV).[8] This causes the molecules to ionize, forming a molecular ion (M⁺˙) and a series of fragment ions.[9]

-

Mass Analysis: The positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C8H7ClO2 | CID 14307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nmr spectroscopy for solids | Bruker [bruker.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. anorganik.uni-tuebingen.de [anorganik.uni-tuebingen.de]

- 6. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masspec.scripps.edu [masspec.scripps.edu]

- 8. bitesizebio.com [bitesizebio.com]

- 9. rroij.com [rroij.com]

In-Depth Technical Guide: Health and Safety Information for Methyl 4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for Methyl 4-chlorobenzoate (B1228818) (CAS No. 1126-46-1), a compound utilized in various chemical syntheses. The following sections detail its hazardous properties, safe handling procedures, and emergency response protocols, compiled from authoritative sources.

Section 1: Chemical and Physical Properties

A clear understanding of the physical and chemical properties of Methyl 4-chlorobenzoate is fundamental to its safe handling and use in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇ClO₂ | [1][2] |

| Molecular Weight | 170.59 g/mol | [1][2] |

| Appearance | White solid | [3] |

| Melting Point | 42-44 °C | [4] |

| Boiling Point | 136-137 °C at 10 mmHg | |

| Flash Point | 106 °C (222.8 °F) - Closed Cup | [3] |

| Solubility | No data available | [3] |

| Density | 1.382 g/cm³ | [5] |

Section 2: Toxicological Data

Comprehensive toxicological testing for this compound has not been fully conducted. Safety data sheets indicate that no acute toxicity information is available for this product.[3][6][7] Therefore, this substance should be handled with the care afforded to materials with unknown toxicological properties.

For context, the related compound, 4-Chlorobenzoic acid, is reported to be toxic if swallowed.[8] However, it is crucial to note that this data pertains to a different chemical entity and should not be directly extrapolated to this compound.

While quantitative data such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) values are not available for this compound, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a qualitative assessment of its hazards.

Section 3: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the GHS. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[1]

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictogram:

Section 4: Experimental Protocols for Hazard Assessment

The following are detailed methodologies based on OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals, which would be employed to determine the toxicological properties of a substance like this compound.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is a stepwise procedure using a reduced number of animals to classify a substance's acute oral toxicity.

-

Test Animals: Healthy, young adult rats of a single sex (usually females) are used.

-

Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.

-

Dose Preparation: The test substance is typically administered in a suitable vehicle. If not water, the toxicological characteristics of the vehicle must be known.

-

Administration: The substance is administered orally by gavage in a single dose to a group of three animals.

-

Dose Levels: The test starts with a dose from a series of fixed levels (5, 50, 300, or 2000 mg/kg body weight). The starting dose is chosen based on any existing information about the substance.

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made shortly after dosing and at least once daily thereafter.

-

Stepwise Procedure: The outcome of the first group of animals determines the next step. If mortality is observed, the test is repeated with a lower dose. If no mortality is observed, a higher dose is used in the next step.

-

Endpoint: The test allows for the classification of the substance into one of a series of toxicity classes based on the observed mortality at different dose levels.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Test Animals: Healthy, young adult albino rabbits are typically used.

-

Preparation of Skin: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application of Test Substance: A small amount (0.5 g for a solid) of the test substance is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.

-

Grading of Skin Reactions: The severity of the skin reactions is scored according to a standardized grading system.

-

Endpoint: The substance is classified as an irritant or corrosive based on the severity and reversibility of the observed skin lesions.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test assesses the potential of a substance to produce irritation or damage to the eye.

-

Test Animals: Healthy, young adult albino rabbits with no pre-existing eye defects are used.

-

Application of Test Substance: A small amount (e.g., 0.1 mL for a solid) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined for ocular reactions (redness, swelling, and discharge of the conjunctiva; opacity and other effects on the cornea; and effects on the iris) at 1, 24, 48, and 72 hours after instillation.

-

Grading of Ocular Lesions: The severity of the eye reactions is scored using a standardized system.

-

Endpoint: The substance is classified based on the severity and reversibility of the observed ocular lesions.

Section 5: Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize exposure and ensure a safe working environment.

-

Engineering Controls: Handle in a well-ventilated place, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[3]

Section 6: Emergency Procedures

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]

-

Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

-

Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid dust formation and contact with the substance.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the spilled solid material and place it in a suitable, closed container for disposal. Avoid generating dust.

Section 7: Visualized Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key safety and experimental workflows.

Caption: Workflow for responding to a spill of this compound.

Caption: Decision tree for first-aid measures upon exposure.

Caption: Experimental workflow for OECD Guideline 404 (Dermal Irritation).

Section 8: Conclusion

This compound is a chemical that requires careful handling due to its irritant properties to the skin, eyes, and respiratory system. While specific quantitative toxicological data is currently unavailable, the GHS classification necessitates the use of appropriate personal protective equipment and engineering controls to minimize exposure. In the event of an emergency, the procedures outlined in this guide should be followed promptly. Researchers, scientists, and drug development professionals should always consult the most recent Safety Data Sheet (SDS) before working with this compound and ensure that all laboratory personnel are trained on its potential hazards and the necessary safety precautions.

References

- 1. This compound | C8H7ClO2 | CID 14307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound 99 1126-46-1 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. This compound, 1126-46-1 [thegoodscentscompany.com]

- 7. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

Reactivity of the C-Cl Bond in Methyl 4-chlorobenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chlorobenzoate (B1228818) is a versatile bifunctional molecule of significant interest in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its structure, featuring a chlorine atom and a methyl ester group on a benzene (B151609) ring, allows for a diverse range of chemical transformations. The reactivity of the C-Cl bond is central to its utility as a synthetic building block. This guide provides a comprehensive technical overview of the key reactions involving the C-Cl bond of methyl 4-chlorobenzoate, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and reduction. Detailed experimental protocols, quantitative data for comparative analysis, and mechanistic diagrams are presented to facilitate its application in research and development.

Introduction

The reactivity of the carbon-halogen bond in aryl halides is a cornerstone of modern organic chemistry. Aryl chlorides, such as the one present in this compound, are particularly attractive starting materials due to their lower cost and wider availability compared to their bromide and iodide counterparts. However, the strength of the C-Cl bond presents a higher activation barrier for many transformations.

The electronic nature of this compound plays a crucial role in the reactivity of its C-Cl bond. The methyl ester group (-COOCH₃) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but, critically, activates it for nucleophilic aromatic substitution. This electronic influence, combined with advancements in catalysis, has unlocked a broad spectrum of synthetic possibilities for this molecule.

This guide will delve into the primary reaction classes that exploit the reactivity of the C-Cl bond in this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than aryl bromides and iodides in these transformations, significant progress in ligand and catalyst design has enabled their efficient use. For this compound, these reactions provide a direct route to a wide array of substituted benzoate (B1203000) derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. This compound can be coupled with various boronic acids to produce 4-aryl benzoates. The success of this reaction with an aryl chloride substrate is highly dependent on the choice of a palladium catalyst and a suitable ligand, often a bulky, electron-rich phosphine (B1218219) or an N-heterocyclic carbene (NHC).[1]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | ~95 | General conditions for aryl chlorides |

| Phenylboronic acid | Bis-carbene palladium complex | - | - | - | - | - | - | [1] |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (6) | K₃PO₄ | Toluene | 100 | 12 | ~92 | General conditions for aryl chlorides |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine. This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules. This compound can be coupled with a variety of primary and secondary amines to yield 4-aminobenzoate (B8803810) derivatives. Modern catalyst systems, often employing sterically hindered phosphine ligands, are effective for the amination of aryl chlorides.[2]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound

| Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |

| Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 24 | ~90 | General conditions for aryl chlorides |

| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 110 | 18 | ~85 | General conditions for aryl chlorides |

Heck Reaction

The Heck reaction forms a C-C bond between an aryl halide and an alkene.[3] This reaction provides a route to methyl 4-cinnamoylbenzoate derivatives and related compounds. As with other cross-coupling reactions of aryl chlorides, forcing conditions or highly active catalyst systems are often required.

Table 3: Representative Conditions for Heck Reaction of this compound

| Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |

| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 24 | ~75 | General conditions for aryl chlorides |

| Methyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 140 | 16 | ~80 | General conditions for aryl chlorides |

Sonogashira Coupling

The Sonogashira coupling reaction is used to form a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[4] This reaction allows for the synthesis of 4-alkynylbenzoate esters from this compound. The reactivity of aryl chlorides in this reaction is lower than that of bromides and iodides, often necessitating higher temperatures and carefully chosen ligands.[4]

Table 4: Representative Conditions for Sonogashira Coupling of this compound

| Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |

| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 100 | 24 | ~70 | General conditions for aryl chlorides |

| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | DMF | 90 | 18 | ~65 | General conditions for aryl chlorides |

Nucleophilic Aromatic Substitution (SNAr)

The C-Cl bond in this compound is susceptible to nucleophilic attack, a reaction facilitated by the presence of the electron-withdrawing methyl ester group at the para position. This group helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. For a successful SNAr reaction, the aromatic ring generally needs to be activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group.[5]

Common nucleophiles for this reaction include alkoxides, amines, and thiols. The reaction with sodium methoxide, for instance, would yield methyl 4-methoxybenzoate. While this reaction is mechanistically feasible, it often requires elevated temperatures to proceed at a practical rate.[6]

Table 5: Representative Conditions for Nucleophilic Aromatic Substitution of this compound

| Nucleophile | Reagent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference(s) |

| Methoxide | NaOMe | MeOH/DMSO | 100-150 | 12-24 | Methyl 4-methoxybenzoate | Moderate | General principles of SNAr |

| Thiophenoxide | NaSPh | DMF | 120 | 8 | Methyl 4-(phenylthio)benzoate | Good | General principles of SNAr |

Reduction of the C-Cl Bond (Hydrodehalogenation)

The C-Cl bond of this compound can be reduced to a C-H bond, a process known as hydrodehalogenation. This transformation is useful when the chloro-substituent is used as a directing group or for other synthetic purposes and needs to be removed in a later step. A mild and efficient method for this reduction involves a palladium-catalyzed reaction with polymethylhydrosiloxane (B1170920) (PMHS) and a fluoride (B91410) source like potassium fluoride (KF).[1][7] This reaction can often be carried out at room temperature.[1]

Table 6: Representative Conditions for Hydrodehalogenation of this compound

| Reducing System | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference(s) |

| PMHS / KF | Pd(OAc)₂ (1-5) | THF/H₂O | Room Temp. | 1-3 | Methyl benzoate | >95 | [7] |

| H₂ (1 atm) | Pd/C (5) | MeOH/Et₃N | Room Temp. | 24 | Methyl benzoate | High | General reduction conditions |

Electronic Effects and Hammett Analysis

The reactivity of the C-Cl bond in this compound is significantly influenced by the electronic properties of both the chloro and the methoxycarbonyl substituents. The Hammett equation, log(k/k₀) = σρ, provides a quantitative framework for understanding these effects in reactions of para-substituted benzene derivatives.[8]

-

σ (sigma): The substituent constant, which is a measure of the electronic effect of a substituent.

-

ρ (rho): The reaction constant, which indicates the sensitivity of a reaction to substituent effects.

For this compound, we consider the effects of both the para-chloro group (relative to a reaction at the ester) and the para-methoxycarbonyl group (relative to a reaction at the C-Cl bond).

-

σₚ for -Cl: +0.23. This positive value indicates that the chloro group is electron-withdrawing.

-

σₚ for -COOCH₃: +0.45. This also indicates an electron-withdrawing character.[9]

In the context of nucleophilic aromatic substitution at the C-Cl bond, the electron-withdrawing nature of the para-methoxycarbonyl group (σₚ = +0.45) is crucial for stabilizing the negative charge in the transition state and the Meisenheimer intermediate. Reactions with a large positive ρ value are significantly accelerated by such electron-withdrawing groups. For SNAr reactions of aryl chlorides, ρ values are typically large and positive, signifying the development of negative charge in the rate-determining step.

For palladium-catalyzed cross-coupling reactions, the electronic effects are more complex. While electron-withdrawing groups can facilitate the oxidative addition step (often the rate-determining step), the overall reaction rate is a composite of several steps. Hammett plots for Suzuki-Miyaura couplings of aryl halides often show positive ρ values, indicating that electron-withdrawing groups accelerate the reaction.[10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄, 2.0 eq)

-

Anhydrous toluene and deionized water (e.g., 10:1 v/v)

-

Schlenk flask or sealed vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvents (toluene and water) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of this compound.

Materials:

-

This compound (1.0 eq)

-

Amine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

-

XPhos (2 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 eq)

-

Anhydrous toluene

-

Schlenk flask or sealed vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.

-

Add this compound and anhydrous toluene.

-

Add the amine via syringe.

-

Seal the flask and heat the mixture to 100 °C for 18-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the product by column chromatography.

General Protocol for Hydrodehalogenation

This protocol provides a method for the reduction of the C-Cl bond.

Materials:

-

This compound (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Potassium fluoride (KF, 2.0 eq)

-

Polymethylhydrosiloxane (PMHS, 4.0 eq)

-

Tetrahydrofuran (THF) and water (e.g., 5:2 v/v)

-

Round-bottom flask

Procedure:

-

Dissolve this compound in THF in a round-bottom flask.

-

Add an aqueous solution of potassium fluoride, followed by palladium(II) acetate.

-

Add PMHS dropwise to the stirring mixture at room temperature.

-

Stir for 1-3 hours, monitoring by TLC or GC-MS until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (gas evolution).

-

Extract the mixture with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography if necessary.

Visualizations

Conclusion

The C-Cl bond in this compound, while relatively inert compared to other aryl halides, offers a gateway to a vast array of chemical structures through modern catalytic methods and nucleophilic substitution reactions. Its dual functionality allows for sequential or orthogonal synthetic strategies, making it a valuable building block for drug discovery and materials science. Understanding the specific conditions required to activate this bond is key to harnessing its full synthetic potential. This guide has provided a detailed overview of the primary transformations, offering quantitative data, practical protocols, and mechanistic insights to aid researchers in their synthetic endeavors.

References

- 1. This compound | 1126-46-1 [chemicalbook.com]

- 2. quora.com [quora.com]

- 3. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chemistry.msu.edu [chemistry.msu.edu]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. Hammett substituent constants [stenutz.eu]

- 10. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide on the Hydrolytic Stability and Degradation Kinetics of Methyl 4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic stability and degradation kinetics of Methyl 4-chlorobenzoate (B1228818). Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this guide establishes a framework for its evaluation based on the well-understood principles of ester hydrolysis. It includes a review of the mechanisms of hydrolysis, detailed experimental protocols for determining degradation kinetics, and a discussion of the factors influencing the stability of this compound.

Introduction to Hydrolytic Stability

Hydrolytic stability is a critical parameter in the development of pharmaceuticals and other chemical products, as it determines the shelf-life and degradation pathways of a compound in the presence of water. Methyl 4-chlorobenzoate, as an ester, is susceptible to hydrolysis, which involves the cleavage of the ester bond to yield 4-chlorobenzoic acid and methanol (B129727). The rate of this degradation is significantly influenced by pH, temperature, and the presence of catalysts.

The hydrolysis of esters can be catalyzed by both acids and bases, and it can also proceed at a neutral pH, although typically at a much slower rate.[1] The overall observed rate of hydrolysis is a composite of these three processes.

Mechanisms of Hydrolysis

The hydrolysis of this compound can proceed through several mechanisms depending on the pH of the solution. The two primary pathways are acid-catalyzed and base-catalyzed hydrolysis.

2.1. Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol lead to the formation of 4-chlorobenzoic acid. The reaction is catalytic with respect to the acid.

2.2. Base-Catalyzed Hydrolysis (Saponification)

In the presence of a base, such as hydroxide (B78521) ions, the ester undergoes saponification. The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is the rate-determining step. The intermediate then collapses, eliminating the methoxide (B1231860) ion and forming 4-chlorobenzoic acid. The methoxide ion subsequently deprotonates the carboxylic acid to form methanol and the carboxylate salt. This reaction is effectively irreversible.[1]

2.3. Neutral Hydrolysis

At neutral pH, the hydrolysis of esters can still occur through the nucleophilic attack of water on the carbonyl carbon. However, this process is generally much slower than the acid- or base-catalyzed reactions because water is a weaker nucleophile than the hydroxide ion, and the carbonyl group is not activated by protonation.

Quantitative Data on Hydrolysis Kinetics

For illustrative purposes, the following tables present hypothetical data to demonstrate how such information would be structured.

Table 1: Hypothetical pH-Dependent Hydrolysis Rate Constants of this compound at 25°C

| pH | Predominant Mechanism | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Pseudo-First-Order Rate Constant (k_obs) (s⁻¹) | Half-life (t₁/₂) (hours) |

| 2 | Acid-Catalyzed | - | - | - |

| 7 | Neutral | - | - | - |

| 12 | Base-Catalyzed | - | - | - |

Note: The table is populated with placeholders as specific data was not found in the literature search.

Table 2: Hypothetical Temperature Dependence of the Alkaline Hydrolysis of this compound at pH 12

| Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (M⁻¹s⁻¹) |

| 25 | - | - | - |

| 40 | - | ||

| 55 | - |

Note: The table is populated with placeholders as specific data was not found in the literature search.

Experimental Protocols for Determining Hydrolytic Stability

To determine the hydrolytic stability and degradation kinetics of this compound, a series of experiments can be conducted. The following protocols are adapted from established methods for studying ester hydrolysis.[2][3][4][5]

4.1. General Experimental Setup for Kinetic Studies

A thermostated reaction vessel is used to maintain a constant temperature. The reaction is initiated by adding a stock solution of this compound in an organic solvent (e.g., acetonitrile) to a buffered aqueous solution of known pH. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction rate. Aliquots of the reaction mixture are withdrawn at specific time intervals and quenched to stop the reaction. The concentration of this compound and/or the product, 4-chlorobenzoic acid, is then determined using a suitable analytical method.

4.2. Analytical Methods

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly suitable technique for monitoring the hydrolysis of this compound as it can separate and quantify both the reactant and the product.[6][7]

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water containing a small amount of acid (e.g., 0.1% phosphoric acid) to ensure the protonation of 4-chlorobenzoic acid. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and acidified water.[6]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where both compounds have significant absorbance (e.g., 240 nm).

-

Quantification: The concentrations of this compound and 4-chlorobenzoic acid are determined by comparing their peak areas to those of standard solutions of known concentrations.

4.2.2. UV-Vis Spectrophotometry

If there is a significant difference in the UV-Vis absorption spectra of this compound and 4-chlorobenzoic acid at a particular wavelength, this method can be used for kinetic analysis.[8] The absorbance of the reaction mixture at this wavelength is monitored over time. The change in absorbance is then related to the change in the concentration of the reactant or product.

4.2.3. Titration

For acid- and base-catalyzed hydrolysis, titration can be employed.[3][4][5]

-

Acid-Catalyzed Hydrolysis: Aliquots of the reaction mixture are withdrawn and titrated with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator. The increase in the amount of base required to neutralize the solution corresponds to the formation of 4-chlorobenzoic acid.

-

Base-Catalyzed Hydrolysis: The consumption of the base (e.g., hydroxide) can be monitored by titrating aliquots of the reaction mixture with a standardized solution of a strong acid.

4.3. Data Analysis